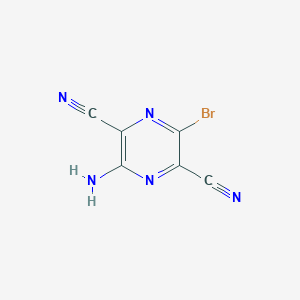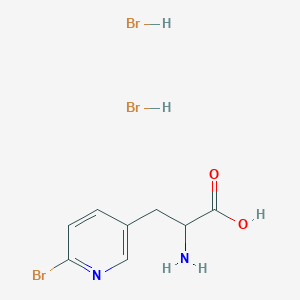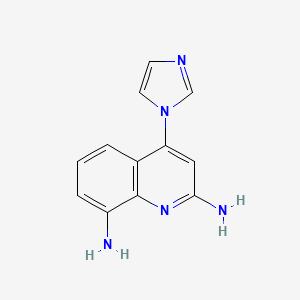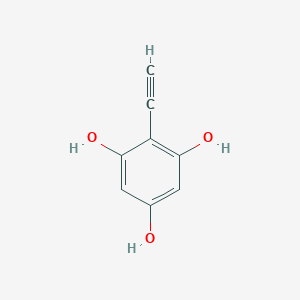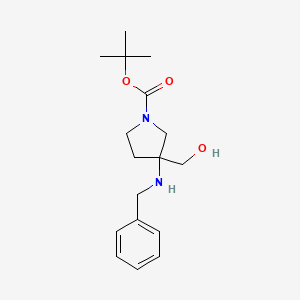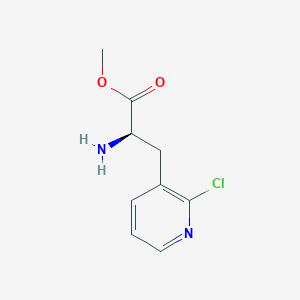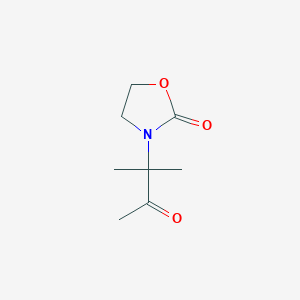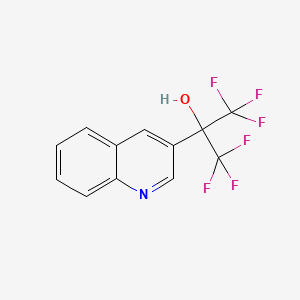
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is an organic compound with a chiral center, making it optically active
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenol.
Hydroxylation: The hydroxylation of 2-methylphenol is carried out using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Amination: The hydroxylated product is then subjected to amination using an amine source like ammonia or an amine derivative under controlled conditions to introduce the amino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts for chiral resolution is also explored to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert the hydroxyl group to a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Methoxy derivatives.
Substitution: Alkylated amino derivatives.
Applications De Recherche Scientifique
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-hydroxyethyl)-2-methylphenol: The racemic mixture containing both (S) and ® enantiomers.
2-Methylphenol: The parent compound without the amino and hydroxyl groups.
Uniqueness
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is unique due to its chiral nature, which imparts specific biological activity that is distinct from its racemic mixture or other enantiomers. Its specific interactions with molecular targets make it a valuable compound in medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
Clé InChI |
ZGOOXMPUXRCYQU-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H](CO)N)O |
SMILES canonique |
CC1=C(C=C(C=C1)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




